5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) salts as catalysts, such as copper(I) iodide or copper-on-charcoal .
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods have been developed. These methods utilize heterogeneous catalysts, such as copper-on-charcoal, to facilitate the CuAAC reaction under continuous flow conditions . This approach allows for the efficient and scalable production of 1,2,3-triazoles with high yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazoles.
Scientific Research Applications
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antiepileptic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropyl and pentyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and pentyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a bioactive compound and its utility in various applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-cyclopropyl-1-pentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-7-14-10(8-5-6-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
JRTKVOIOMVQHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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